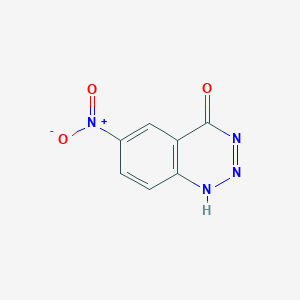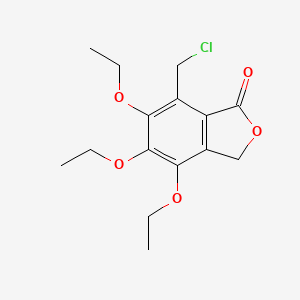
N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide is a chemical compound belonging to the carbazole family, which is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide typically involves the following steps:
Formation of 1,2,3,4-Tetrahydrocarbazole: This is achieved through the reduction of carbazole using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The 1,2,3,4-tetrahydrocarbazole undergoes oxidation to form 1-oxo-1,2,3,4-tetrahydrocarbazole.
Acetylation: The resulting compound is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the carbazole ring structure.
Reduction: Reduction reactions can be used to convert the carbazole derivatives to simpler structures.
Substitution: Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include various carbazole derivatives with different functional groups, which can be used for further research and applications.
科学的研究の応用
N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other carbazole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of fluorescent dyes and other industrial chemicals.
作用機序
The mechanism by which N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide is unique due to its specific structure and properties. Similar compounds include other carbazole derivatives such as:
Carbazole: The parent compound with a similar core structure.
1,2,3,4-Tetrahydrocarbazole: A reduced form of carbazole.
1-Oxo-1,2,3,4-tetrahydrocarbazole: An oxidized form of 1,2,3,4-tetrahydrocarbazole.
These compounds share similarities in their core structure but differ in their functional groups and biological activities.
特性
IUPAC Name |
N-(8-oxo-5,6,7,9-tetrahydrocarbazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8(17)15-9-5-6-12-11(7-9)10-3-2-4-13(18)14(10)16-12/h5-7,16H,2-4H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYGHNNHEJLTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC3=C2CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate](/img/structure/B7816540.png)
![3-(Chloromethyl)-5-((4,7-dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole](/img/structure/B7816545.png)
![5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxamide](/img/structure/B7816559.png)




![[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B7816594.png)





![3-Hydroxy-2-[(4-methylpiperidin-1-ium-1-yl)methyl]-6-(2-phenylacetyl)phenolate](/img/structure/B7816654.png)
